molecular formula C25H23N3S B188377 (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine CAS No. 5486-01-1

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine

Cat. No. B188377
CAS RN: 5486-01-1
M. Wt: 397.5 g/mol
InChI Key: ANTQZFYDMRSAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is known to act as a monoamine oxidase inhibitor, which leads to the accumulation of dopamine in the brain. This accumulation can cause damage to the dopaminergic neurons, leading to the development of Parkinson's disease-like symptoms. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is also known to induce oxidative stress, which can further exacerbate the damage to the neurons.

Biochemical And Physiological Effects

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has also been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, which can be used to study the mechanisms of the disease and test potential treatments. However, one of the limitations of using (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is its toxicity, which can lead to the death of animals if not used properly.

Future Directions

There are several future directions for the study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine, including the development of new drugs that can target the specific mechanisms of Parkinson's disease, the investigation of the role of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in other neurodegenerative diseases, and the development of new animal models that can better mimic the human disease. Additionally, the use of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine in combination with other compounds may provide new insights into the mechanisms of neurodegeneration and potential treatments.
In conclusion, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has the potential to provide new insights into the mechanisms of neurodegeneration and potential treatments for Parkinson's disease and other related disorders.

Synthesis Methods

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine can be synthesized through a multi-step process involving the reaction of 4-methylthio-3-methyl-5-phenyl-1H-pyrazole with 4-methylbenzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 4-methylbenzylamine to obtain (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine as a yellow solid.

Scientific Research Applications

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a tool to study the structure and function of proteins and enzymes. In neuroscience, (E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine has been used as a model compound to study the mechanisms of neurodegenerative diseases such as Parkinson's disease.

properties

CAS RN

5486-01-1

Product Name

(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine

Molecular Formula

C25H23N3S

Molecular Weight

397.5 g/mol

IUPAC Name

1-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C25H23N3S/c1-18-9-13-21(14-10-18)26-17-24-20(3)27-28(22-7-5-4-6-8-22)25(24)29-23-15-11-19(2)12-16-23/h4-17H,1-3H3

InChI Key

ANTQZFYDMRSAEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)SC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.